
2-Anthracenesulfonyl chloride
Overview
Description
2-Anthracenesulfonyl chloride is an aromatic sulfonyl chloride derivative characterized by a sulfonyl chloride (-SO₂Cl) group attached to the second position of an anthracene ring. Anthracene, a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings, imparts unique electronic and steric properties to the compound. The sulfonyl chloride group renders the molecule highly reactive, particularly in nucleophilic substitution (SN2) reactions, where it acts as an electrophilic center. This compound is primarily utilized in organic synthesis as a sulfonating agent or intermediate for creating sulfonamide derivatives .
Key structural features include:
- Anthracene backbone: A planar, conjugated system that enhances stability and influences electronic interactions.
- Sulfonyl chloride group: A strong electron-withdrawing group that directs reactivity toward nucleophilic attack.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Anthracenesulfonyl chloride can be synthesized through the sulfonation of anthracene followed by chlorination. The typical synthetic route involves the reaction of anthracene with sulfur trioxide to form anthracene-2-sulfonic acid, which is then treated with thionyl chloride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of sulfur trioxide and thionyl chloride under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Anthracenesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively .
Common Reagents and Conditions:
Amines: Reaction with amines typically occurs in the presence of a base such as triethylamine, leading to the formation of sulfonamides.
Alcohols: The reaction with alcohols requires a base like pyridine to form sulfonate esters.
Thiols: Thiols react with this compound in the presence of a base to yield sulfonothioates.
Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, which are valuable intermediates in various chemical syntheses .
Scientific Research Applications
Derivatization Reagent for HPLC
2-Anthracenesulfonyl chloride is primarily recognized for its application as a derivatization reagent in HPLC, enhancing the analysis of various compounds. Derivatization involves chemically modifying analytes to improve their detectability and separation characteristics during chromatographic analysis.
- Application Overview : The compound is used to derivatize triterpenoids and other complex molecules, significantly improving their sensitivity and resolution during HPLC analysis. This is crucial in industries such as pharmaceuticals, environmental testing, and food safety, where precise quantification and identification of components are essential .
- Mechanism : The compound reacts with functional groups such as hydroxyl (-OH) and carboxyl (-COOH) groups, forming more detectable derivatives. This reaction enhances the performance of HPLC by increasing peak resolution and signal intensity, leading to better detection limits .
Fluorescence Studies
This compound exhibits strong fluorescence properties, making it suitable for various fluorescence-based applications.
- Fluorescence Characteristics : The compound has an excitation wavelength of 382 nm and an emission wavelength of 421 nm when dissolved in acetonitrile. This property allows it to be used effectively in fluorescence microscopy and spectroscopy .
- Applications in Research : Its fluorescence capability is exploited in biological studies for tracking cellular processes or interactions at the molecular level. Researchers utilize it to label biomolecules, facilitating the visualization of complex biological systems .
Synthesis of Complex Organic Compounds
The compound serves as a key intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and specialty chemicals.
- Synthetic Utility : this compound can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives are valuable in medicinal chemistry for developing new therapeutic agents .
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Case Studies :
- A study demonstrated the use of this compound in synthesizing novel triazine derivatives through condensation reactions with hydrazino-substituted triazines. This method showcases its utility in creating compounds with potential biological activity .
- Another research highlighted its role in preparing anthracene-based polymers that exhibit unique electronic properties, useful for applications in organic electronics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-anthracenesulfonyl chloride is primarily based on its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the derivatization of compounds for fluorescence-based detection and analysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Solvolysis Mechanisms
Sulfonyl chlorides undergo solvolysis via an SN2 mechanism, with transition state tightness influenced by substituents. The l value (sensitivity to ionizing power) and l/m ratio (balance between ionizing power and nucleophilicity) are critical parameters (Table 1).
Table 1: Solvolysis Parameters of Selected Sulfonyl Chlorides
Compound | l value (± SE) | l/m ratio | Substituent Effect |
---|---|---|---|
p-Methoxybenzenesulfonyl chloride | 1.07 ± 0.08 | 1.78 | Electron-donating (-OMe) |
p-Nitrobenzenesulfonyl chloride | 1.54 ± 0.07 | 2.23 | Electron-withdrawing (-NO₂) |
Methanesulfonyl chloride | 1.24 ± 0.04 | 2.39 | Aliphatic, no resonance |
2-Anthracenesulfonyl chloride | Inferred: ~1.5–1.6 | ~2.0–2.2 | Electron-withdrawing (anthracene conjugation) |
Key Findings :
- Electron-withdrawing substituents (e.g., -NO₂, anthracene) increase l values and l/m ratios, indicating tighter transition states due to enhanced electrophilicity .
- Anthracene’s conjugated π-system likely stabilizes the transition state similarly to nitro groups, though steric hindrance from the bulky ring may slightly reduce reactivity compared to smaller aryl derivatives .
Structural and Functional Comparisons
(a) 9,10-Dibromoanthracene-2-sulfonyl Chloride
- Structure : Bromine atoms at positions 9 and 10 add electron-withdrawing effects, further increasing electrophilicity.
- Molecular Formula : C₁₄H₇Br₂ClO₂S; MW : 434.53 .
- Reactivity : Bromine substituents likely amplify l/m ratios beyond those of this compound, though steric effects may counterbalance this trend.
(b) Ethanesulfonyl Chloride Derivatives
- Structure : Aliphatic sulfonyl chlorides (e.g., 2-chloroethanesulfonyl chloride) lack aromatic stabilization, resulting in lower l values (1.24 ± 0.04) and higher l/m ratios (2.39) due to weaker resonance effects .
- Applications : Primarily used in industrial sulfonation, whereas aromatic derivatives like this compound are preferred in fine chemical synthesis.
(c) p-Toluenesulfonyl Chloride (TsCl)
- Structure : Methyl group at the para position provides mild electron-donating effects.
- Reactivity : Lower l/m ratio (1.78) compared to nitro or anthracene derivatives, making it less electrophilic but more versatile in SN2 reactions .
Biological Activity
2-Anthracenesulfonyl chloride is a derivative of anthracene that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the sulfonation of anthracene using chlorosulfonic acid, followed by chlorination. This process yields a compound that can be further modified to enhance its biological activity. The general reaction scheme is as follows:
- Sulfonation : Anthracene + Chlorosulfonic Acid → 2-Anthracenesulfonic Acid
- Chlorination : 2-Anthracenesulfonic Acid + Phosphorus Oxychloride → this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of anthracene derivatives, including this compound. A significant study evaluated a series of anthracene-9-sulfonyl derivatives against various cancer cell lines, including colon carcinoma (HCT-116), hepatic carcinoma (HepG2), and breast carcinoma (MCF-7). The results indicated that certain derivatives exhibited selective cytotoxic activity:
Compound | Cell Line | Cytotoxic Activity (%) |
---|---|---|
4-Acetylphenyl Anthracene-9-Sulfonate | HCT-116 | 72% |
N-(4-Fluorophenyl) Anthracene-9-Sulfonamide | MCF-7 | 89.8% |
N-((1H-Benzo[d]imidazol-2-yl)methyl) Anthracene-9-Sulfonamide | MCF-7 | 85.6% |
These findings suggest that modifications on the anthracene moiety can lead to enhanced anticancer activity while maintaining safety profiles against normal human cells (BJ-1) .
Antimicrobial Activity
In addition to anticancer properties, anthracene derivatives have shown promising antimicrobial activities. The mechanism is believed to involve the interaction with bacterial DNA, disrupting replication and transcription processes. For instance, compounds derived from anthracenes have been reported to exhibit significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of synthesized anthracene derivatives demonstrated that specific structural modifications could significantly enhance their anticancer efficacy. For example, the introduction of a cyano group or a fluorophenyl substituent led to compounds with over 90% cytotoxicity against breast cancer cells (MCF-7) .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of anthracene derivatives found that certain compounds displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antibacterial agents .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-Anthracenesulfonyl Chloride in laboratory settings?
this compound is moisture-sensitive and reactive. Key safety measures include:
- Personal Protective Equipment (PPE): Use fluorinated rubber gloves (minimum 0.7 mm thickness) for skin protection and NIOSH-approved respirators with ABEK-type filters if vapor exposure is anticipated .
- Ventilation: Work in a fume hood to avoid inhalation of vapors or aerosols, as sulfonyl chlorides can release toxic gases (e.g., HCl, SO₂) under decomposition .
- Storage: Keep in airtight containers under inert gas (e.g., nitrogen or argon) in a dry, cool environment to prevent hydrolysis .
Q. How can researchers characterize the purity of this compound?
- Spectroscopic Methods: Use -NMR and -NMR to confirm structural integrity. For example, the anthracene ring protons should appear as distinct aromatic signals (~7.5–8.5 ppm) .
- Chromatography: Perform HPLC or TLC with UV detection (anthracene absorbs at ~254 nm) to identify impurities. A single spot/peak indicates high purity .
- Elemental Analysis: Verify sulfur and chlorine content to ensure stoichiometric consistency .
Q. What solvents and conditions are optimal for reactions involving this compound?
- Anhydrous Solvents: Use dry dichloromethane (DCM) or tetrahydrofuran (THF) to avoid hydrolysis. Pre-treat solvents with molecular sieves or distillation .
- Temperature Control: Reactions are typically conducted at 0–25°C to balance reactivity and stability. Elevated temperatures may accelerate decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?
Contradictions often arise from variations in moisture levels, solvent purity, or reaction stoichiometry. Methodological steps include:
- Controlled Replication: Repeat experiments under strictly anhydrous conditions with inert atmosphere (e.g., Schlenk line) .
- Kinetic Studies: Monitor reaction progress via in-situ techniques (e.g., FTIR or Raman spectroscopy) to identify intermediates or side reactions .
- Systematic Parameter Variation: Adjust molar ratios, temperature, and solvent polarity to isolate factors influencing reactivity .
Q. What strategies mitigate decomposition during sulfonylation reactions with this compound?
- Catalytic Additives: Use DMAP (4-dimethylaminopyridine) or triethylamine to accelerate sulfonylation and reduce side reactions .
- Quenching Protocols: Immediately neutralize excess reagent with aqueous sodium bicarbonate post-reaction to prevent acid-catalyzed degradation .
- Real-Time Monitoring: Employ mass spectrometry (LC-MS) to detect decomposition products (e.g., anthracenesulfonic acid) and optimize reaction termination timing .
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?
- Anthracene Ring Effects: The electron-withdrawing sulfonyl group enhances electrophilicity at the sulfur center, facilitating nucleophilic attack. However, steric hindrance from the anthracene moiety may reduce reactivity with bulky nucleophiles .
- Computational Modeling: Use DFT calculations (e.g., Gaussian software) to map electrostatic potential surfaces and predict regioselectivity in complex reactions .
Q. What analytical methods are suitable for detecting trace decomposition products in this compound samples?
- Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile byproducts like HCl or sulfur oxides .
- X-ray Photoelectron Spectroscopy (XPS): Detect sulfur oxidation states to confirm sulfonic acid formation .
- Thermogravimetric Analysis (TGA): Assess thermal stability and quantify residual moisture content .
Q. Methodological Notes for Data Interpretation
- Contradiction Analysis: Cross-reference experimental data with computational models (e.g., ChemDraw simulations) to validate mechanistic hypotheses .
- Error Margins: Report yield variations as ±5% with triplicate trials to account for moisture sensitivity .
Properties
IUPAC Name |
anthracene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2S/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAQROFXYZPAKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300946 | |
Record name | 2-Anthracenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17407-98-6 | |
Record name | 2-Anthracenesulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Anthracenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Anthracenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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